Comparative GnRH Receptor Binding Affinity (Kd)
Elagolix sodium demonstrates high binding affinity for the human GnRH receptor. A head-to-head comparison of Kd values shows a quantifiable difference in receptor binding strength. Elagolix sodium has a reported Kd of 54 pM (0.054 nM) , while the Kd for relugolix is reported as 0.11 nM [1]. This indicates Elagolix sodium binds the receptor with approximately 2-fold higher affinity than relugolix. No direct Kd value for linzagolix was found for a direct comparison under identical conditions; therefore, the comparator is relugolix.
| Evidence Dimension | Equilibrium dissociation constant (Kd) for human GnRH receptor binding |
|---|---|
| Target Compound Data | Kd = 0.054 nM (54 pM) |
| Comparator Or Baseline | Relugolix: Kd = 0.11 nM |
| Quantified Difference | 2-fold higher affinity (0.054 nM vs 0.11 nM) |
| Conditions | Radioligand binding assay on human cloned GnRH receptor |
Why This Matters
Higher receptor binding affinity can translate to greater potency and potentially lower required dosages, a key consideration for in vitro and in vivo study design.
- [1] Miwa, K., et al. (2011). Suppression of the hypothalamic-pituitary-gonadal axis by TAK-385 (relugolix). Journal of Pharmacology and Experimental Therapeutics. View Source
